4-chloro-1-{4-[(4-chlorophenoxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-chloro-1-{4-[(4-chlorophenoxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups, including chlorophenoxy and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{4-[(4-chlorophenoxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{4-[(4-chlorophenoxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-1-{4-[(4-chlorophenoxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1-{4-[(4-chlorophenoxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A similar compound with a chlorophenoxy group, used as a fungicide.
Tolfenpyrad: Another pyrazole derivative with similar structural features, used as an insecticide.
Uniqueness
4-chloro-1-{4-[(4-chlorophenoxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H16Cl2N2O2 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-[4-[(4-chlorophenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-12-18(21)13(2)23(22-12)19(24)15-5-3-14(4-6-15)11-25-17-9-7-16(20)8-10-17/h3-10H,11H2,1-2H3 |
InChI Key |
IYFWUSVYILQKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C)Cl |
Origin of Product |
United States |
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